molecular formula C16H19NO3S B411187 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide CAS No. 457961-47-6

4-methoxy-3-methyl-N-phenethylbenzenesulfonamide

Cat. No.: B411187
CAS No.: 457961-47-6
M. Wt: 305.4g/mol
InChI Key: SRUVOURTNHBZGC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-phenethylbenzenesulfonamide is a chemical compound offered for research and development purposes. It belongs to the benzenesulfonamide class, a group of compounds known for their utility in various scientific fields, including medicinal chemistry and chemical biology . Benzenesulfonamide derivatives are frequently investigated for their potential as key intermediates in organic synthesis or for their biological activities. The structure of this particular compound, featuring a phenethyl group attached to the sulfonamide nitrogen, is analogous to other research chemicals explored in scientific settings . As with many specialized research chemicals, its physical properties such as melting point and solubility are important for experimental handling. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-12-15(8-9-16(13)20-2)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUVOURTNHBZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is critical for sulfonamide formation. Two primary approaches are documented:

Chlorosulfonation of 4-Methoxy-3-Methylbenzene

Chlorosulfonation involves reacting the aromatic substrate with chlorosulfonic acid (ClSO₃H). For 4-methoxy-3-methylbenzene, this method proceeds as follows:

  • Reaction Conditions :

    • Substrate: 4-Methoxy-3-methylbenzene (1.0 equiv)

    • Reagent: Chlorosulfonic acid (3.0 equiv)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0–5°C (exothermic reaction)

    • Time: 2–4 hours

  • Workup :

    • Quench with ice-water, extract with DCM, and dry over MgSO₄.

    • Yield: 60–70% (crude), requiring purification via recrystallization (hexane/EtOAc).

Limitations : Over-sulfonation may occur at elevated temperatures, necessitating strict temperature control.

Oxidation of 4-Methoxy-3-Methylbenzenethiol

An alternative route employs oxidation of the corresponding thiol:

  • Reaction Conditions :

    • Substrate: 4-Methoxy-3-methylbenzenethiol (1.0 equiv)

    • Oxidizing Agent: H₂O₂ (30%, 2.5 equiv) in acetic acid

    • Catalyst: I₂ (0.1 equiv)

    • Temperature: 60°C

    • Time: 6 hours

  • Workup :

    • Neutralize with NaHCO₃, extract with EtOAc, and concentrate.

    • Yield: 75–80% (purity >95%).

Advantages : Higher regioselectivity and reduced byproducts compared to chlorosulfonation.

Coupling with Phenethylamine

The sulfonyl chloride reacts with phenethylamine to form the target sulfonamide. Two protocols dominate:

Classical Schotten-Baumann Conditions

  • Reaction Setup :

    • Sulfonyl Chloride (1.0 equiv) in acetone (5 mL/mmol)

    • Phenethylamine (1.2 equiv) and NaOH (2.0 equiv) in water

    • Temperature: 0°C → room temperature

    • Time: 2 hours

  • Workup :

    • Acidify to pH 2–3 with HCl, extract with EtOAc, and dry.

    • Yield: 85–90% after recrystallization (methanol/water).

Key Data :

ParameterValue
Purity (HPLC)>99%
Melting Point132–134°C
IR (KBr)3270 (N-H), 1330 cm⁻¹ (S=O)

Polymer-Supported Base Method

To enhance efficiency, polymer-supported bases (e.g., PS-BEMP) are employed:

  • Reaction Conditions :

    • Sulfonyl Chloride (1.0 equiv)

    • Phenethylamine (1.1 equiv)

    • PS-BEMP (3.0 equiv) in acetonitrile

    • Temperature: 150°C (microwave irradiation)

    • Time: 15 minutes

  • Workup :

    • Filter through silica gel, concentrate, and purify via flash chromatography (hexane/EtOAc 3:1).

    • Yield: 92–95% (purity >98%).

Advantages : Rapid reaction time, minimal side products (e.g., sulfonate esters).

Alternative Routes: Functionalization of Pre-Modified Intermediates

Reductive Amination of 4-Methoxy-3-Methylbenzenesulfonamide

A two-step approach involves synthesizing the parent sulfonamide followed by N-phenethylation:

  • Step 1: Synthesis of 4-Methoxy-3-Methylbenzenesulfonamide

    • React sulfonyl chloride with NH₃ (g) in THF (0°C, 1 hour).

    • Yield: 88% (mp 145–147°C).

  • Step 2: N-Phenethylation

    • Substrate: Sulfonamide (1.0 equiv), Phenethyl Bromide (1.5 equiv)

    • Base: Cs₂CO₃ (2.0 equiv) in DMF

    • Temperature: 80°C, 12 hours

    • Yield: 70% (after column chromatography).

Limitations : Lower overall yield (61.6%) compared to direct coupling.

Direct Sulfonylation of 4-Methoxy-3-Methylaniline

This method avoids sulfonyl chloride isolation:

  • One-Pot Sulfonylation :

    • Substrate: 4-Methoxy-3-methylaniline (1.0 equiv)

    • Reagent: SO₂Cl₂ (1.2 equiv) in pyridine/DCM

    • Phenethylamine (1.5 equiv) added after 1 hour

    • Temperature: 0°C → room temperature

    • Yield: 78% (crude), 95% purity after recrystallization.

Mechanistic Insight : Pyridine neutralizes HCl, preventing amine protonation and ensuring efficient coupling.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) improve sulfonyl chloride reactivity but may increase side reactions with nucleophilic amines.

  • Temperature : Reactions at >100°C (microwave-assisted) reduce reaction times but risk decomposition of heat-sensitive intermediates.

Byproduct Mitigation

  • Sulfonate Esters : Formed via competing alcoholysis; suppressed using anhydrous conditions and stoichiometric amine.

  • Di-Substitution : Controlled by limiting phenethylamine to 1.1–1.2 equiv.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Schotten-Baumann85–90>992 hoursHigh
Polymer-Supported Base92–95>9815 minutesModerate
Reductive Amination709713 hoursLow
One-Pot Sulfonylation78953 hoursHigh

Key Takeaway : The polymer-supported base method offers the highest efficiency but requires specialized reagents. Classical Schotten-Baumann conditions remain the most scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-3-methyl-N-phenethylbenzylamine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Biological Activity References
4-Methoxy-3-methyl-N-phenethylbenzenesulfonamide 4-OCH₃, 3-CH₃, N-phenethyl sulfonamide ~305.07 Lipophilic-phenethyl, moderate polarity Not explicitly reported
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 3-OCH₃, N-(4-cyanophenyl) sulfonamide ~288.07 Electron-withdrawing cyano group Intermediate for synthesis
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-CH₃, oxazole-linked sulfonamide ~375.43 Heterocyclic oxazole moiety Antimicrobial activity
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide 4-OCH₃, N-(4-acetylphenyl) sulfonamide ~305.34 Polar acetyl group Antioxidant potential
3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide 3-NH₂, 4-CH₃, N-(3-methoxypropyl) sulfonamide ~258.34 Amino and alkoxy groups Not reported
N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide Hydroxymethyl, pyran-methoxy, N-isobutyl/ethylphenyl ~490.60 Complex cyclic ether substituents Not reported

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy (electron-donating) and methyl groups contrast with derivatives like N-(4-cyanophenyl)-3-methoxybenzenesulfonamide (cyano, electron-withdrawing), which may alter electronic density and reactivity . Heterocyclic Moieties: Compounds like 4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide incorporate oxazole rings, enhancing antimicrobial activity due to heterocyclic interactions with biological targets .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~305.07 g/mol) is intermediate, suggesting balanced pharmacokinetics. Derivatives with polar groups (e.g., acetyl in ’s compound) may exhibit higher solubility in aqueous media, while lipophilic groups (e.g., phenethyl) favor membrane permeability .

Biological Activity :

  • Sulfonamides with heterocyclic substituents (e.g., oxazole, thiazole) demonstrate antimicrobial properties, as seen in and . The target compound’s phenethyl group could enhance binding to hydrophobic enzyme pockets, though specific activity data is lacking .

Biological Activity

4-Methoxy-3-methyl-N-phenethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a phenethyl moiety, with methoxy and methyl substituents on the aromatic ring. This structural configuration is crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. The inhibition of CA IX is associated with reduced tumor cell proliferation and increased apoptosis in cancer cells .
  • Anti-Cancer Activity : In vitro studies have demonstrated that this sulfonamide can significantly inhibit the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound exhibited an IC50 value ranging from 1.52 to 6.31 μM, indicating potent anti-cancer properties .
  • Induction of Apoptosis : Notably, one study reported that the compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC-positive cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 against CA IX: 10.93–25.06 nM
Anti-ProliferativeIC50 against MDA-MB-231: 1.52–6.31 μM
Apoptosis InductionAnnexin V-FITC increase: 22-fold
AntibacterialInhibition against S. aureus: 80.69% at 50 μg/mL

Case Study 1: Anti-Cancer Efficacy

A study investigated the anti-proliferative effects of various sulfonamide derivatives, including this compound, on breast cancer cell lines. The results indicated that compounds with similar structures showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, the compound was tested against multiple carbonic anhydrase isoforms. The findings revealed a high selectivity for CA IX over CA II, suggesting it could be developed as a therapeutic agent for conditions where CA IX is overexpressed, such as certain cancers .

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, which are essential for its development as a therapeutic agent. However, further in vivo studies are required to fully understand its safety profile and potential side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sulfonylation of substituted benzene precursors. For example, coupling 4-methoxy-3-methylbenzenesulfonyl chloride with phenethylamine under basic conditions (e.g., pyridine or triethylamine) at 0–25°C . Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize side products like disubstituted sulfonamides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Key Variables : Temperature control during sulfonylation prevents decomposition; inert atmosphere (N₂/Ar) reduces oxidation of sensitive functional groups.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and phenethyl groups (δ ~7.2–7.4 ppm for aromatic protons). IR confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion [M+H]⁺ and fragmentation patterns matching expected substituents .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the methoxy and methyl groups on sulfonamide conformation (e.g., torsion angles between benzene rings) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays), aqueous buffers (pH 2–10), and organic solvents (e.g., chloroform, methanol). Low aqueous solubility is common due to hydrophobic phenethyl and methyl groups; use surfactants (e.g., Tween-80) for in vitro studies .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) indicate susceptibility to moisture .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like carbonic anhydrase or kinase domains. The methoxy group may form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase), while the phenethyl group contributes to hydrophobic interactions .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD/RMSF analyses quantify conformational changes in the protein-ligand complex .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Compare protocols for enzyme inhibition (e.g., substrate concentration, pH, temperature). For example, discrepancies in kinase inhibition may arise from ATP concentration differences (use fixed 1 mM ATP in assays) .
  • Metabolite Screening : LC-MS/MS to identify metabolites that interfere with activity (e.g., demethylation of methoxy groups altering binding affinity) .

Q. How can QSAR models guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors. The methyl group enhances lipophilicity (↑ logP), potentially improving membrane permeability but reducing solubility .
  • In Silico ADMET : Tools like SwissADME predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of phenethyl group) and blood-brain barrier penetration .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; optimize retention time to isolate minor impurities (<0.5% area) .
  • Membrane Technologies : Nanofiltration (MWCO 500 Da) to remove high-MW byproducts while retaining the target compound .

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